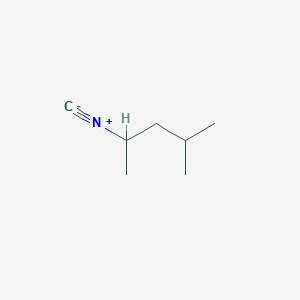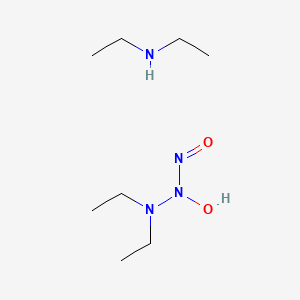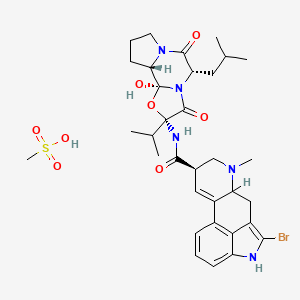
Aeroplysinin I
Übersicht
Beschreibung
Aeroplysinin 1 is a tertiary alcohol.
aeroplysinin 1 is a natural product found in Pseudoceratina durissima, Aplysina, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antiangiogenic and Anti-Inflammatory Properties : Aeroplysinin-1 exhibits potent anti-angiogenic effects on human endothelial cells, which could be beneficial in treating diseases related to angiogenesis like cancer. It also down-regulates key pro-inflammatory molecules in endothelial and monocyte cells, suggesting potential as an anti-inflammatory compound (Martínez-Poveda et al., 2013).
Apoptosis Induction in Endothelial Cells : Aeroplysinin-1 induces apoptosis selectively in endothelial cells, a crucial mechanism for its antiangiogenic activity. This is mediated through the mitochondrial pathway and involves activation of caspases and cleavage of apoptotic substrates (Martínez-Poveda et al., 2012).
Antitumor Effects : Aeroplysinin-1 has demonstrated cytotoxic effects against leukemia and prostate cancer cells. The compound inhibits cell proliferation and induces mitochondria-dependent apoptosis through reactive oxygen species (ROS). This suggests potential applications in anti-leukemia and prostate cancer treatments (Shih et al., 2022).
Role in Redox Balance Regulation : In endothelial cells, Aeroplysinin-1 modulates the redox balance, affecting several anti- and pro-oxidant enzymes and transcription factors involved in redox homeostasis. This indicates its potential in diseases where redox regulation is critical (García-Vilas et al., 2018).
Inhibition of NF-κB Pathway in Endothelial Cells : Aeroplysinin-1 inhibits the expression of pro-inflammatory genes in stimulated endothelial cells by targeting the NF-κB pathway. This action involves the inhibition of IKK complex phosphorylation and RelA/p65 nuclear import, supporting its potential use as an anti-inflammatory agent (Vidal et al., 2022).
Antimicrobial Activity : Aeroplysinin-1 also possesses significant antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antibacterial agents (Maahury & Londong Allo, 2021).
Inhibition of EGF-Receptor Kinase in Cancer Cells : Aeroplysinin-1 inhibits the phosphorylation of proteins mediated by the EGF receptor-tyrosine protein kinase complex in breast carcinoma cells, indicating a strong anti-tumor effect on EGF-dependent tumor cell lines (Pfeifer et al., 1993).
Potential in Treating Pheochromocytoma : Aeroplysinin-1 shows promise in treating pheochromocytoma, a rare tumor, by reducing cell proliferation and migration. This suggests its potential as an anti-tumorigenic and anti-metastatic agent (Bechmann et al., 2018).
Eigenschaften
IUPAC Name |
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLOSBKBOJJD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951322 | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aeroplysinin I | |
CAS RN |
28656-91-9, 55057-73-3 | |
| Record name | Aeroplysinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | aeroplysinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (.+-.)-Aeroplysinin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










carbohydrazide](/img/structure/B7881364.png)

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)



![3-[dimethyl-[3-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B7881396.png)